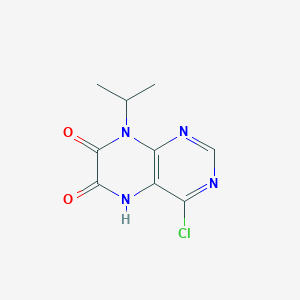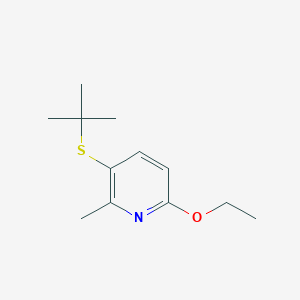
3-(tert-Butylthio)-6-ethoxy-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butylthio)-6-ethoxy-2-methylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a tert-butylthio group at the 3-position, an ethoxy group at the 6-position, and a methyl group at the 2-position of the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylthio)-6-ethoxy-2-methylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylpyridine with tert-butylthiol and ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butylthio and ethoxy groups into the pyridine ring in a controlled manner. This method offers advantages such as improved reaction rates, better temperature control, and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butylthio)-6-ethoxy-2-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(tert-Butylthio)-6-ethoxy-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 3-(tert-Butylthio)-6-ethoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. The tert-butylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The ethoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylthiol: An organosulfur compound with a similar tert-butylthio group.
2-Methylpyridine: A pyridine derivative with a methyl group at the 2-position.
6-Ethoxypyridine: A pyridine derivative with an ethoxy group at the 6-position
Uniqueness
3-(tert-Butylthio)-6-ethoxy-2-methylpyridine is unique due to the specific combination of substituents on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H19NOS |
|---|---|
Peso molecular |
225.35 g/mol |
Nombre IUPAC |
3-tert-butylsulfanyl-6-ethoxy-2-methylpyridine |
InChI |
InChI=1S/C12H19NOS/c1-6-14-11-8-7-10(9(2)13-11)15-12(3,4)5/h7-8H,6H2,1-5H3 |
Clave InChI |
FPSFEAWTDKIUQI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=C(C=C1)SC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



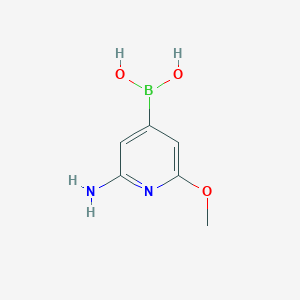
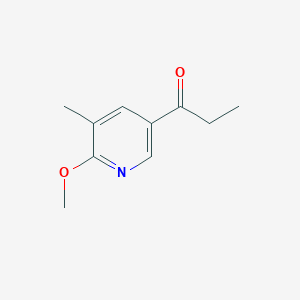
![(3S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15230356.png)
![tert-butyl 5-fluoro-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15230363.png)
![3-Chlorofuro[2,3-b]pyridine](/img/structure/B15230369.png)



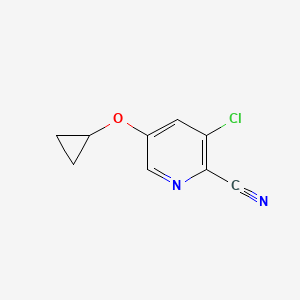
![5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B15230400.png)
![1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one](/img/structure/B15230404.png)
